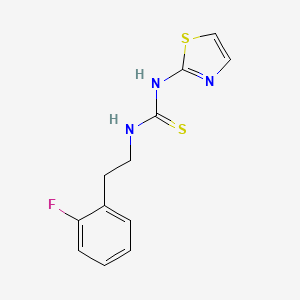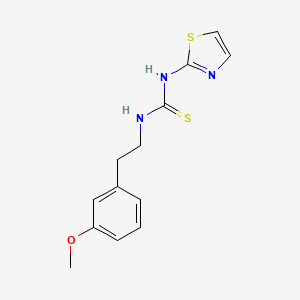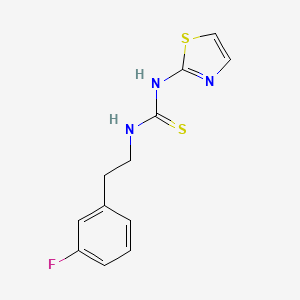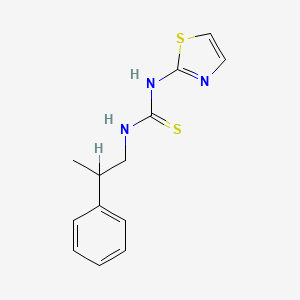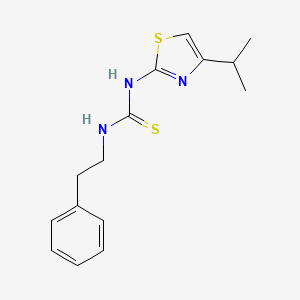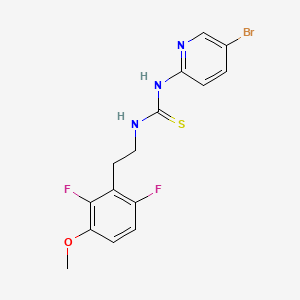
Benzamide, 4-amino-5-chloro-N-((3-endo)-8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-2-(((1S)-1-methyl-2-butynyl)oxy)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
E 3620 is a potent antagonist of the 5-hydroxytryptamine type 3 receptor. This compound is primarily used in scientific research to study dyskinesia and gastrointestinal motility disorders . The chemical structure of E 3620 includes a molecular formula of C({20})H({27})Cl({2})N({3})O(_{2}) and a molecular weight of 412.35 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of E 3620 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details about the synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods
Industrial production methods for E 3620 are also proprietary. it is known that the compound is produced under stringent conditions to ensure high purity and consistency, typically achieving a purity of 98.88% .
Analyse Chemischer Reaktionen
Types of Reactions
E 3620 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving E 3620 include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pressure, are optimized to achieve the desired reaction outcomes .
Major Products Formed
The major products formed from the reactions of E 3620 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
E 3620 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in studies involving 5-hydroxytryptamine type 3 receptor antagonists.
Biology: Employed in research on neurotransmitter receptors and their role in various physiological processes.
Medicine: Investigated for its potential therapeutic effects in treating dyskinesia and gastrointestinal motility disorders.
Industry: Utilized in the development of new drugs targeting the 5-hydroxytryptamine type 3 receptor
Wirkmechanismus
E 3620 exerts its effects by binding to and inhibiting the 5-hydroxytryptamine type 3 receptor. This receptor is involved in the transmission of signals in the nervous system. By blocking this receptor, E 3620 can modulate neurotransmitter release and influence various physiological processes, such as gastrointestinal motility and motor control .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to E 3620 include other 5-hydroxytryptamine type 3 receptor antagonists, such as:
- Granisetron
- Ondansetron
- Tropisetron
Uniqueness
E 3620 is unique due to its high potency and selectivity for the 5-hydroxytryptamine type 3 receptor. This makes it a valuable tool in scientific research for studying the specific effects of 5-hydroxytryptamine type 3 receptor antagonism .
Eigenschaften
CAS-Nummer |
151213-86-4 |
|---|---|
Molekularformel |
C20H27Cl2N3O2 |
Molekulargewicht |
412.3 g/mol |
IUPAC-Name |
4-amino-5-chloro-N-[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-[(2S)-pent-3-yn-2-yl]oxybenzamide;hydrochloride |
InChI |
InChI=1S/C20H26ClN3O2.ClH/c1-4-5-12(2)26-19-11-18(22)17(21)10-16(19)20(25)23-13-8-14-6-7-15(9-13)24(14)3;/h10-15H,6-9,22H2,1-3H3,(H,23,25);1H/t12-,13?,14-,15+;/m0./s1 |
InChI-Schlüssel |
GMHMNKHDLXRRGF-LZMJSSQSSA-N |
Isomerische SMILES |
CC#C[C@H](C)OC1=CC(=C(C=C1C(=O)NC2C[C@H]3CC[C@@H](C2)N3C)Cl)N.Cl |
Kanonische SMILES |
CC#CC(C)OC1=CC(=C(C=C1C(=O)NC2CC3CCC(C2)N3C)Cl)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



